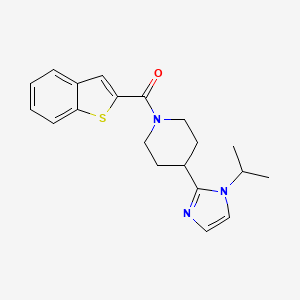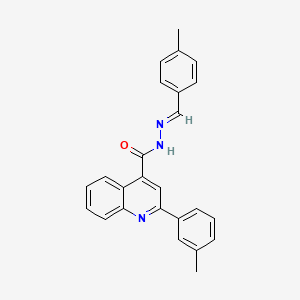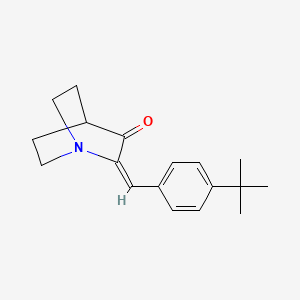![molecular formula C19H18FN5O B5567975 N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound is part of a class of molecules known for their complex structure and potential in various applications. It is a derivative of pyrazolo[1,5-a]pyrimidines, which are known for their fluorescent properties and potential biological activity.
Synthesis Analysis
The synthesis of such compounds typically involves regioselective methods. For example, a one-pot route for synthesizing related 3-formylpyrazolo[1,5-a]pyrimidines via microwave-assisted process was noted, involving cyclocondensation reactions and subsequent formylation (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, the crystal structure of a similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined via X-ray diffraction (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
These compounds exhibit a range of chemical properties. For example, the fluorophores derived from pyrazolo[1,5-a]pyrimidines showed significant fluorescence intensity and quantum yields (Castillo, Tigreros, & Portilla, 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the nature of substituents and the overall molecular configuration. For instance, related compounds have been described to crystallize in various systems and exhibit distinct physical characteristics (Lu Jiu-fu et al., 2015).
科学的研究の応用
Antitumor and Antimicrobial Activities
The synthesis of novel N-arylpyrazole-containing enaminones has shown potential antitumor and antimicrobial activities. Compounds derived from these enaminones have been tested against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of standard treatments. Additionally, some of these compounds have demonstrated significant antimicrobial activity, highlighting their potential in addressing both cancerous conditions and microbial infections (Riyadh, 2011).
Cognitive Impairment Treatment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions. These inhibitors have shown excellent efficacy in vivo, offering a promising avenue for addressing various central nervous system disorders (Li et al., 2016).
Fluorophore Development
The regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has facilitated the preparation of novel functional fluorophores. These compounds exhibit significant fluorescence intensity and quantum yields, making them useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Adenosine Receptor Studies
Derivatives based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, such as SCH 442416, have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as pharmacological probes for studying the A2A adenosine receptor, aiding in the understanding and treatment of various conditions related to this receptor's activity (Kumar et al., 2011).
Synthesis of Substituted Pyrazoles
Enaminones have been used as building blocks for the synthesis of substituted pyrazoles with potential antitumor and antimicrobial activities. This research highlights the versatility of the compound in synthesizing structures that can be further explored for various biological activities (Riyadh, 2011).
特性
IUPAC Name |
N-[[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c1-11-8-18(25-19(22-11)12(2)13(3)23-25)21-10-14-9-17(24-26-14)15-6-4-5-7-16(15)20/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIJMXIQUPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC(=NO3)C4=CC=CC=C4F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)